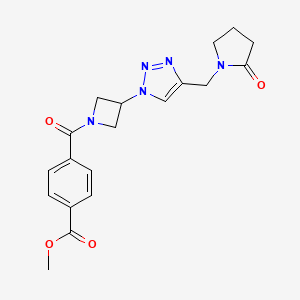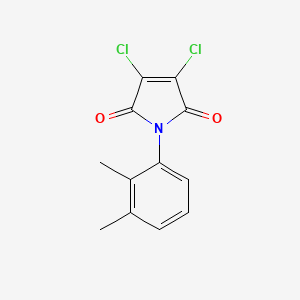
3,4-Dichloro-1-(2,3-dimethylphenyl)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-Dichloro-1-(2,3-dimethylphenyl)pyrrole-2,5-dione is a chemical compound with the molecular formula C12H9Cl2NO2 . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, the formation of product isoDPP involves a two-fold attack of 2 equivalents of the ester enolate onto the bis(imidoyl)chloride to obtain the open-chained intermediate A, which rapidly equilibrates with the enamine-tatuometres B, C, and D .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of heteroatoms (nitrogen and oxygen atom) in the central rings . The compound contains bisamide (or bislactam) acceptor with a quinoid structure in its electronic ground state .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For example, the formation of product isoDPP involves a two-fold attack of 2 equivalents of the ester enolate onto the bis(imidoyl)chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 357.8±42.0 °C, a density of 1.45±0.1 g/cm3, and a pKa of -4.02±0.60 .Scientific Research Applications
Crystal Structure and Pigment Applications
- Crystal Structure Analysis : A study by Fujii et al. (2002) examined the crystal structure of a related pyrrolo[3,4-c]pyrrole-1,4-dione compound. This research is crucial for understanding the molecular structure and potential applications of such compounds in pigments (Fujii et al., 2002).
Photoluminescent Materials
- Conjugated Polymers : Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, highlighting their potential in electronic applications due to strong photoluminescence and good photochemical stability (Beyerlein & Tieke, 2000).
Antiproliferative Agents
- Chalcone-Imide Derivatives : Rdwan (2020) synthesized chalcone imide derivatives from 3,4-dichloro-1H-pyrrole-2,5-dione and demonstrated their antiproliferative effects on human cancer cells. This highlights the potential of these derivatives in cancer research (Rdwan, 2020).
Semiconductor Materials
- Polymer Semiconductors : Guo, Sun, and Li (2014) explored the use of pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione in creating copolymers for organic thin-film transistors, demonstrating promising charge transport performance (Guo, Sun, & Li, 2014).
Corrosion Inhibitors
- Carbon Steel Corrosion Inhibition : Zarrouk et al. (2015) investigated 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel, emphasizing their potential in industrial applications (Zarrouk et al., 2015).
properties
IUPAC Name |
3,4-dichloro-1-(2,3-dimethylphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-6-4-3-5-8(7(6)2)15-11(16)9(13)10(14)12(15)17/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGLMOZMMCGCRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Bromophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2407466.png)
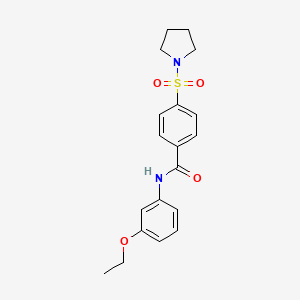
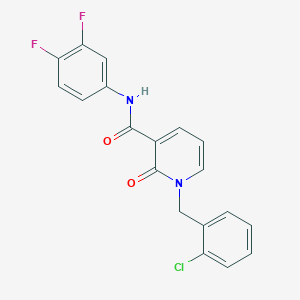
![2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2407472.png)
![Methyl 2-[4-[3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2407476.png)
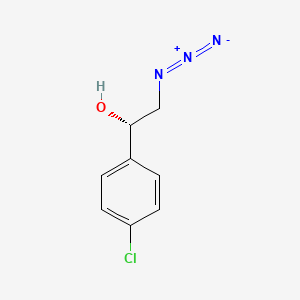
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2407479.png)
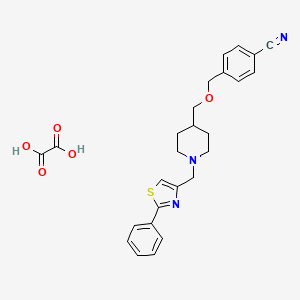
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2407482.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407483.png)
![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2407484.png)
